molecular formula C9H8N6 B11899293 [1,2,4]Triazolo[4,3-a]quinoxalin-4-ylhydrazine CAS No. 62603-55-8

[1,2,4]Triazolo[4,3-a]quinoxalin-4-ylhydrazine

Cat. No.: B11899293
CAS No.: 62603-55-8
M. Wt: 200.20 g/mol
InChI Key: FNIKZDOHOWYXJD-UHFFFAOYSA-N
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Description

4-Hydrazinyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the broader class of quinoxalines, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, enhancing their biological activities .

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with molecular targets such as DNA and specific enzymes. The compound has been shown to intercalate DNA, disrupting its function and leading to cell death . Additionally, it can inhibit key enzymes involved in cancer cell proliferation, such as VEGFR-2 kinase .

Properties

CAS No.

62603-55-8

Molecular Formula

C9H8N6

Molecular Weight

200.20 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]quinoxalin-4-ylhydrazine

InChI

InChI=1S/C9H8N6/c10-13-8-9-14-11-5-15(9)7-4-2-1-3-6(7)12-8/h1-5H,10H2,(H,12,13)

InChI Key

FNIKZDOHOWYXJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)NN

Origin of Product

United States

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